4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole
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Overview
Description
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, known for its basic properties and wide range of applications.
2-methyl-1H-imidazole: A methyl-substituted imidazole with similar chemical properties but different biological activities.
4,5-dichloro-1H-imidazole: A dichloro-substituted imidazole with distinct reactivity and applications.
Uniqueness
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group and the propyl chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17ClN2O |
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Molecular Weight |
264.75 g/mol |
IUPAC Name |
4-chloro-5-(phenylmethoxymethyl)-2-propyl-1H-imidazole |
InChI |
InChI=1S/C14H17ClN2O/c1-2-6-13-16-12(14(15)17-13)10-18-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,17) |
InChI Key |
ROZRCHZRMAVASE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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